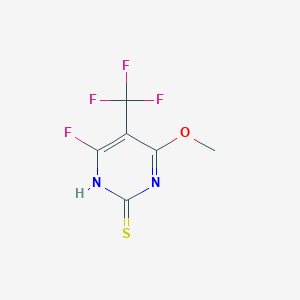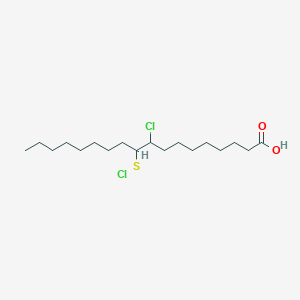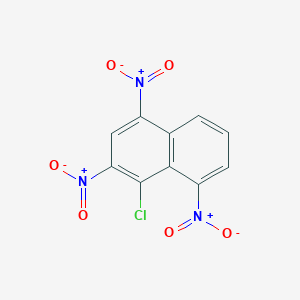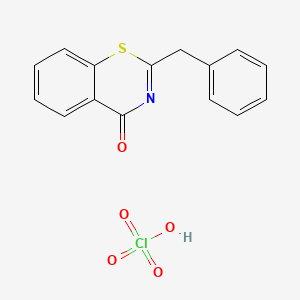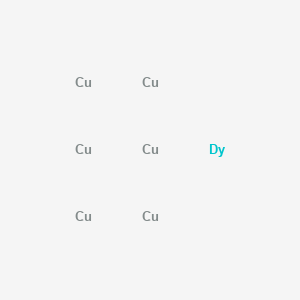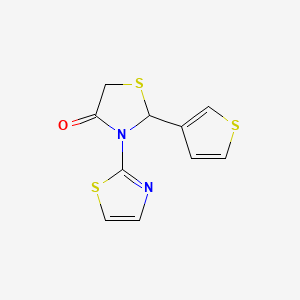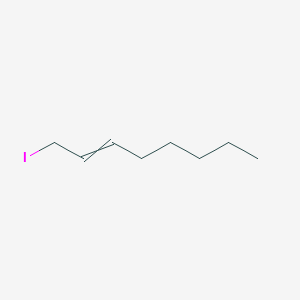
1-Iodooct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodooct-2-ene is an organic compound that belongs to the class of alkenyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodooct-2-ene can be synthesized through various methods. One common approach involves the iodination of oct-2-ene using iodine and a suitable oxidizing agent. Another method includes the hydroiodination of oct-2-yne in the presence of a catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced via the iodination of oct-2-ene using iodine monochloride or iodine in the presence of a catalyst such as copper iodide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodooct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for substitution reactions.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like pyrrolidine are used in coupling reactions.
Oxidation: Peroxy acids such as meta-chloroperoxybenzoic acid are used for epoxidation reactions.
Major Products Formed:
Substitution: Formation of various substituted alkenes.
Coupling: Formation of enyne compounds.
Oxidation: Formation of epoxides and other oxygenated products.
Wissenschaftliche Forschungsanwendungen
1-Iodooct-2-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds and insect pheromones.
Wirkmechanismus
The mechanism of action of 1-iodooct-2-ene in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
1-Iodooct-1-ene: Similar structure but with the iodine atom attached to the first carbon.
1-Bromooct-2-ene: Similar structure with a bromine atom instead of iodine.
1-Chlorooct-2-ene: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 1-Iodooct-2-ene is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its bromine and chlorine analogs. The larger size and lower electronegativity of iodine contribute to its distinct reactivity profile .
Eigenschaften
CAS-Nummer |
98314-97-7 |
|---|---|
Molekularformel |
C8H15I |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
1-iodooct-2-ene |
InChI |
InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
AYOKYBKEJRXARC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



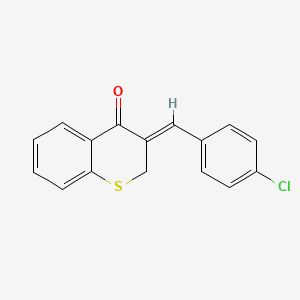
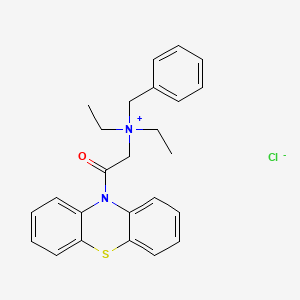
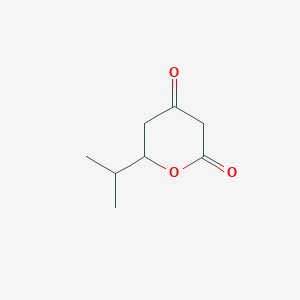
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
